molecular formula C6H8N2O B1590129 4,6-Dimethylpyrimidin-5-ol CAS No. 70345-38-9

4,6-Dimethylpyrimidin-5-ol

Cat. No. B1590129
CAS RN: 70345-38-9
M. Wt: 124.14 g/mol
InChI Key: STTRDEPUOJMYIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4,6-Dimethylpyrimidin-5-ol is established by its IUPAC name and InChI code: 1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 . The molecular weight is 124.14 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dimethylpyrimidin-5-ol include a molecular weight of 124.14 , a storage temperature of 2-8°C in a sealed, dry environment .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • 4,6-Dimethylpyrimidin-5-ol, as part of the pyrimidine family, shows significance in biology and medicine, particularly due to its molecular structure facilitating hydrogen bonding, crucial in molecular recognition processes. Studies have explored the crystallization and tautomeric forms of pyrimidine derivatives, indicating their potential in pharmaceutical applications (Rajam et al., 2017).

Complex Formation and Stability

  • The ability of 4,6-dimethylpyrimidin derivatives to form complexes with phenols has been researched. These complexes are noted for their stability at high temperatures, indicating potential applications in materials science and chemical engineering (Erkin et al., 2017).

Photolysis and Environmental Considerations

  • Research into the photolysis of dimethylamino derivatives of pyrimidin-4-ol in aqueous solutions reveals the formation of photo-dimers. Such studies are relevant for understanding the environmental behavior of pyrimidine-based compounds (Sen & Wells, 1981).

Antibacterial and Cytotoxicity Properties

  • Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and cytotoxic activities. This research is crucial for the development of new pharmaceutical agents, especially in combating bacterial infections (Aggarwal et al., 2014).

Metal Ion Interaction and Potential in Agriculture

  • The interaction of pyrimidine bases with various metal ions, forming complexes, has been studied. Such interactions are significant in the field of coordination chemistry and could have implications in agricultural chemicals (Dixon & Wells, 1986).

Molecular Docking and Anticonvulsant Properties

  • Molecular docking studies of pyrimidine derivatives have been conducted to evaluate their potential as anticonvulsant agents. This research contributes to the understanding of the interaction between these compounds and biological targets, which is crucial for drug development (Severina et al., 2020).

Self-Association in Aqueous Solutions

  • The self-association properties of pyrimidine and its methyl derivatives in aqueous solutions have been investigated, offering insights into the behavior of these compounds in biological systems (Peral & Gallego, 1995).

Safety And Hazards

4,6-Dimethylpyrimidin-5-ol has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

4,6-dimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTRDEPUOJMYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499500
Record name 4,6-Dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylpyrimidin-5-ol

CAS RN

70345-38-9
Record name 4,6-Dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
CL Chaudhary, D Lim, P Chaudhary… - Journal of Enzyme …, 2022 - Taylor & Francis
A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed and synthesised for FGFR4 inhibitors. Structure-activity relationship on the FGFR4 …
Number of citations: 1 www.tandfonline.com
PM Arce-Amezquita, K Max-Rodriguez… - … e investigación agraria, 2019 - SciELO Chile
A series of pyrimidinol-based compounds have been synthesized and evaluated for their ability to increase seedling biomass during seedling development. The compounds have the …
Number of citations: 2 www.scielo.cl
Z Bai, Q Yang, J Wang - Chemical Engineering Journal, 2016 - Elsevier
Ce substituted goethite (Ce 0.1 Fe 0.9 OOH) was prepared by isomorphous substitution method and used for the catalytic ozonation of sulfamethazine (SMT). The results showed that …
Number of citations: 144 www.sciencedirect.com
PV Shah - apps.who.int
Pyrimethanil is the approved International Organization for Standards (ISO) name for N-(4, 6-dimethylpyrimidin-2-yl) aniline (International Union of Pure and Applied Chemistry, IUPAC), …
Number of citations: 0 apps.who.int
H Zhang, L Li, N Chen, H Ben, G Zhan, H Sun… - Applied Catalysis B …, 2022 - Elsevier
Heterogeneous-homogeneous coupled Fenton (HHCF) processes compromise the merits of rapid degradation and catalyst reusability, thus are very attractive for environmental …
Number of citations: 13 www.sciencedirect.com
BP Awasthi, P Chaudhary, D Guragain… - Journal of Enzyme …, 2021 - Taylor & Francis
Sorafenib is recommended as the primary therapeutic drug for patients with hepatocellular carcinoma. To discover a new compound that avoids low response rates and toxic side …
Number of citations: 1 www.tandfonline.com
YT Han, GI Choi, D Son, NJ Kim, H Yun… - Journal of medicinal …, 2012 - ACS Publications
Using the approach of ligand-based drug design, we discovered a novel series of 4,6-disubstituted 2-aminopyrimidines as RAGE inhibitors. In transgenic mouse models of AD, one of …
Number of citations: 66 pubs.acs.org
M Cheng, Y Liu, D Huang, C Lai, G Zeng… - Chemical Engineering …, 2019 - Elsevier
The presence of antibiotics in aquatic environments has attracted global concern. Heterogeneous photo-Fenton process is an attractive yet challenging method for antibiotics …
Number of citations: 181 www.sciencedirect.com
S Xiang, H Dong, Y Li, J Xiao, Q Dong, X Hou… - Separation and …, 2022 - Elsevier
In this study, greigite (Fe 3 S 4 ) was used to activate peroxymonosulfate (PMS) and peroxydisulfate (PDS) for sulfamethoazine (SMT) degradation in water. The possible influencing …
Number of citations: 22 www.sciencedirect.com
EFSA (European Food Safety Authority)… - EFSA …, 2023 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, the applicant Ascenza Agro SA submitted a request to the competent national authority in Greece to modify the existing …
Number of citations: 7 efsa.onlinelibrary.wiley.com

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